N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids under dehydrating conditions using polyphosphoric acid . The isoquinoline moiety can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or isoquinoline moieties under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, ethanol, and acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleotides and proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoquinoline structure may enhance its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and isoquinoline-based molecules. Examples include:
1H-benzo[d]imidazol-2-yl)aniline: Known for its wide range of biological activities.
1H-benzo[d]imidazol-2-yl)phenyl)methanone: Used in various synthetic applications.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combined benzimidazole and isoquinoline structures, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-13(2)25-12-16(14-7-3-4-8-15(14)21(25)27)20(26)22-11-19-23-17-9-5-6-10-18(17)24-19/h3-10,12-13H,11H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
MCHOAOCUBPPCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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